molecular formula C11H13BrN2O B13210244 7-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide

7-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide

Cat. No.: B13210244
M. Wt: 269.14 g/mol
InChI Key: ITGZBECJVHLOHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide is a chemical compound belonging to the benzazepine class Benzazepines are heterocyclic compounds that contain a benzene ring fused to an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

7-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group. This structural feature may confer distinct biological activities and pharmacological properties compared to other benzazepine derivatives.

Properties

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

IUPAC Name

7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide

InChI

InChI=1S/C11H13BrN2O/c12-8-4-5-9-7(6-8)2-1-3-10(14-9)11(13)15/h4-6,10,14H,1-3H2,(H2,13,15)

InChI Key

ITGZBECJVHLOHH-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC2=C(C1)C=C(C=C2)Br)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.